2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-14-8-2-4-9(5-3-8)15-11-12-6-10(7-13)16-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDAZQVPTYVAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363378 | |
| Record name | 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-25-3 | |
| Record name | 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thiazole Core with the Aldehyde Group
The 1,3-thiazole-5-carbaldehyde framework can be prepared by:
- Reduction of thiazole-5-carboxylic acid derivatives:
For example, methyl or ethyl esters of thiazole-5-carboxylic acid are reduced to the corresponding hydroxymethyl intermediates using reducing agents such as sodium borohydride (NaBH4) in the presence of catalysts or co-reagents like aluminum chloride (AlCl3) under controlled temperature conditions (e.g., -10 to +25 °C). - Oxidation of hydroxymethyl intermediates to aldehydes:
The hydroxymethyl thiazole derivatives are subsequently oxidized to aldehydes using mild oxidizing agents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of sodium bicarbonate and potassium bromide, typically in dichloromethane/water biphasic systems at low temperatures (0–32 °C). This step yields the 1,3-thiazole-5-carbaldehyde core with high purity (97-99% by HPLC).
Final Assembly of 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
The aldehyde functional group is introduced or retained during the synthesis of the thiazole core, and the 4-methoxyphenoxy substitution is performed either before or after aldehyde formation depending on the synthetic route chosen.
In some synthetic routes, the 5-position aldehyde is installed after the 2-substitution by selective oxidation of the methyl or hydroxymethyl group at position 5.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of thiazole-5-ester | NaBH4, AlCl3, Monoglyme, -10 to +25 °C | 70–85 | Controlled temperature critical |
| Oxidation to aldehyde | TEMPO, NaHCO3, KBr, DCM/H2O, 0–32 °C | 90–97 | Mild oxidation preserves aldehyde |
| Nucleophilic substitution | 4-Methoxyphenol, K2CO3 or NaOH, DMSO or DMF, 80–120 °C | 75–85 | Requires polar aprotic solvent |
| Purification | Flash chromatography or crystallization | — | Ensures high purity |
Analytical and Structural Confirmation
NMR Spectroscopy:
^1H NMR and ^13C NMR spectra confirm the presence of the aldehyde proton (~9–10 ppm) and aromatic protons of the methoxyphenoxy group. Characteristic chemical shifts for the thiazole ring carbons and methoxy group (~3.7 ppm singlet) are observed.Mass Spectrometry:
Molecular ion peaks consistent with C11H9NO3S confirm molecular weight.Chromatography:
HPLC purity typically >95% after purification.
Research Findings and Optimization Notes
Base and solvent choice critically influence yield and purity. Potassium carbonate in DMF often provides better yields than sodium hydroxide in aqueous media due to better solubility and milder conditions.
Temperature control during oxidation is essential to avoid over-oxidation or decomposition of the aldehyde group.
Use of brominated thiazole intermediates facilitates efficient substitution with 4-methoxyphenol, enhancing regioselectivity.
Continuous flow synthesis methods have been explored industrially to improve scalability and reproducibility, ensuring consistent product quality.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Thiazole-5-carboxylic ester synthesis | Starting from thiazole derivatives | Precursor for aldehyde formation |
| Reduction to hydroxymethyl | NaBH4, AlCl3, low temperature | Intermediate for aldehyde |
| Oxidation to aldehyde | TEMPO, NaHCO3, KBr, biphasic system | High purity aldehyde |
| Substitution at 2-position | 4-Methoxyphenol, K2CO3, DMF/DMSO, heat | Formation of 2-(4-methoxyphenoxy)thiazole |
| Purification | Chromatography/crystallization | Pure final compound |
This detailed synthesis approach for this compound combines classical organic transformations with modern purification methods, ensuring high yield and purity suitable for research and industrial applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the thiazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde can be contextualized by comparing it to related thiazole and benzothiazole derivatives (Table 1). Key distinctions include substituent positioning, electronic effects, and biological activity.
Table 1: Comparison of this compound with Structural Analogs
Key Observations:
Substituent Effects: The 4-methoxyphenoxy group in the target compound introduces steric bulk and electron-donating resonance effects compared to the 4-(trifluoromethyl)phenyl group in ’s compound, which is electron-withdrawing and highly lipophilic. This difference impacts solubility and reactivity in drug design .
Functional Group Variations :
- The carbaldehyde group in the target compound and its analogs () enables facile conjugation with amines or hydrazines, a feature exploited in prodrug synthesis or metal-chelating agents. In contrast, the chlorine substituent in ’s benzothiazole derivative enhances electrophilicity and antimicrobial activity .
Biological Relevance :
- While direct bioactivity data for the target compound is unavailable, structurally related compounds demonstrate diverse applications. For example, benzothiazoles with 4-methoxyphenyl groups () exhibit antimicrobial properties, and trifluoromethyl-substituted thiazoles () are explored in agrochemicals due to their metabolic stability .
Synthetic Pathways: The synthesis of this compound likely parallels methods used for analogous carbaldehydes, such as formylation via Vilsmeier–Haack reagents or oxidative cyclization of thioamides.
Biological Activity
2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 235.26 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxyphenoxy group enhances its lipophilicity and may improve membrane permeability, facilitating cellular uptake.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as inhibitors of various enzymes, including cyclooxygenases (COX), which are implicated in inflammation and cancer progression.
- Antimicrobial Activity : The compound has been shown to exhibit antibacterial and antifungal properties against a range of pathogens.
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial effects of thiazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.56 to 4.17 μM against various strains, indicating potent antibacterial properties.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 0.56–4.17 | S. aureus, E. coli |
| Other Thiazole Derivative | 0.25–1.00 | Mycobacterium tuberculosis |
Anticancer Activity
Research on thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a related thiazole compound demonstrated an IC value of approximately 5.56 × 10 M against COX-1 and lower values against COX-2, suggesting strong anti-inflammatory and anticancer potential.
| Compound | IC (M) | Cell Line |
|---|---|---|
| This compound | 5.56 × 10 | HepG2 |
| Related Compound | <1 × 10 | COLO205 |
Study on Anticancer Mechanisms
In a recent study published in Pharmaceutical Research, researchers synthesized various thiazole derivatives and evaluated their effects on cancer cell lines. The findings indicated that compounds with similar structures to this compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The study highlighted that certain derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to existing antibiotics.
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde, and how can its purity be validated?
The synthesis of thiazole-carbaldehyde derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 2-(4-aryl)-1,3-thiazole-5-carbaldehydes are synthesized via Vilsmeier–Haack formylation of precursor heterocycles (e.g., 1,3-thiazol-5(4H)-ones) using phosphoryl chloride (POCl₃) and DMF . Post-synthesis, purity is validated via:
Q. How can spectroscopic data resolve structural ambiguities in the methoxyphenoxy-thiazole core?
Key spectral markers include:
- ¹H NMR :
- ¹³C NMR : Thiazole carbons (C-2, C-4, C-5) at δ 150–165 ppm, with the aldehyde carbon at δ ~190 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Byproduct formation (e.g., oxazole analogs or incomplete formylation) is common in heterocyclic formylation. Mitigation strategies include:
- Controlled reagent stoichiometry : Use DMF in slight excess (1.2–1.5 eq) to ensure complete formylation without over-oxidation .
- Temperature modulation : Maintain reaction temperatures between 0–5°C during POCl₃ addition to avoid side reactions (e.g., ring chlorination) .
- Chromatographic purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound .
Q. What computational methods are suitable for predicting the reactivity of the aldehyde group in downstream functionalization?
- DFT calculations : Model the electrophilicity of the aldehyde carbon using Fukui indices (e.g., values) to predict nucleophilic attack sites .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by aligning the aldehyde group with active-site nucleophiles (e.g., cysteine thiols) .
Q. How can crystallographic data resolve discrepancies in reported melting points or spectral assignments?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example:
- SHELX refinement : Use SHELXL for high-resolution data to validate bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles (methoxyphenoxy-thiazole torsion: ~30–40°) .
- Twinned data handling : Apply SHELXPRO for twinned crystals, common in planar heterocycles, to refine occupancy and thermal parameters .
Q. What analytical strategies address contradictions in biological activity data for structurally similar thiazole-carbaldehydes?
- SAR studies : Compare substituent effects (e.g., 4-methoxy vs. 4-trifluoromethyl) on bioactivity using dose-response assays (e.g., IC₅₀ values) .
- Metabolic stability assays : Evaluate aldehyde oxidation to carboxylic acids (e.g., via LC-MS) to distinguish intrinsic activity from prodrug effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
